
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as DMPCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide may help to protect neurons from damage and improve their function.
Biochemical and Physiological Effects:
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the release of nerve growth factor, which promotes the growth and survival of neurons. N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its ability to selectively modulate the activity of the sigma-1 receptor, without affecting other receptors or ion channels. However, one limitation is that N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of focus is its potential use in treating neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-cancer properties, which could be further explored for potential cancer therapies. Additionally, the development of more soluble forms of N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could improve its use in lab experiments and potential therapeutic applications.
In conclusion, N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could lead to new therapeutic options for various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 4,5-dimethoxy-2-methylbenzylamine with propargyl bromide in the presence of sodium hydride, followed by reaction with piperidine-2-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain pure N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide.
Applications De Recherche Scientifique
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4,5-dimethoxy-2-methylphenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-9-20-10-7-6-8-15(20)18(21)19-14-12-17(23-4)16(22-3)11-13(14)2/h1,11-12,15H,6-10H2,2-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCTJDEIFKFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCCN2CC#C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
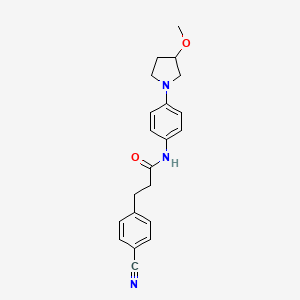
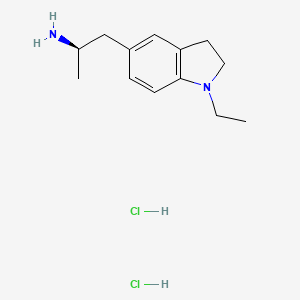
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2738523.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
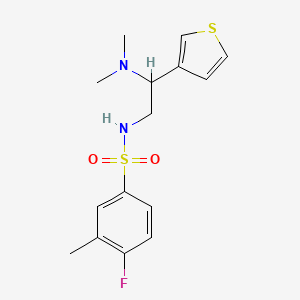
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)
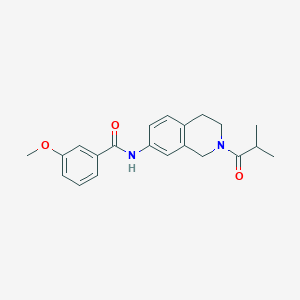
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)
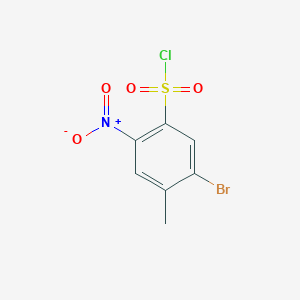
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol](/img/structure/B2738536.png)
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)